molecular formula C12H18N2O2S B1635567 Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 281656-91-5

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1635567
CAS No.: 281656-91-5
M. Wt: 254.35 g/mol
InChI Key: HLWOSVMLHPRGML-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS: 281656-91-5; MFCD01556818) is a tetrahydrothienopyridine derivative characterized by a bicyclic structure comprising a fused thiophene and piperidine ring system. The compound features an ethyl substituent at position 6 of the pyridine ring and an ethyl ester group at position 3 of the thiophene moiety. Its molecular formula is C₁₂H₁₈N₂O₂S, with a molecular weight of 254.35 g/mol (calculated based on structural analogs) .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry. Structural studies of related compounds (e.g., methyl-substituted analogs) have been conducted using single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT), underscoring the importance of precise stereochemical analysis in understanding reactivity and biological interactions .

Properties

IUPAC Name

ethyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-3-14-6-5-8-9(7-14)17-11(13)10(8)12(15)16-4-2/h3-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWOSVMLHPRGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classic Gewald Reaction

The Gewald reaction remains the most widely used method for synthesizing 2-aminothiophene derivatives. For this compound, the protocol involves three components:

  • N-Ethyl-4-piperidone (ketone substrate)
  • Ethyl cyanoacetate (active methylene compound)
  • Elemental sulfur
  • Morpholine (base catalyst)

Procedure:

  • Reaction Setup : A mixture of N-ethyl-4-piperidone (1.0 equiv), ethyl cyanoacetate (1.1 equiv), and sulfur (1.2 equiv) in ethanol is stirred under reflux.
  • Catalyst Addition : Morpholine (1.0 equiv) is added dropwise to initiate the Knoevenagel condensation.
  • Cyclization : The reaction proceeds via thioamide intermediate formation, followed by cyclization to yield the thiophene core.
  • Isolation : The product precipitates upon cooling and is purified via recrystallization or column chromatography.
Key Data:
Parameter Value Source
Yield 64–85%
Reaction Time 2–4 hours
Purity ≥95% (HPLC)

Mechanistic Insight : The base deprotonates ethyl cyanoacetate, enabling nucleophilic attack on the ketone. Sulfur incorporation occurs via radical-mediated thiolation.

Catalytic Gewald Reaction Using Piperidinium Borate

Recent advancements employ piperidinium borate (Pip borate) as a recyclable conjugate acid-base pair catalyst. This method reduces base consumption and improves sustainability.

Procedure:

  • Catalyst Preparation : Piperidine and boric acid are combined in ethanol to form Pip borate.
  • Reaction : N-Ethyl-4-piperidone, ethyl cyanoacetate, sulfur, and Pip borate (20 mol%) are heated in ethanol/water (9:1) at 100°C.
  • Work-Up : The product is isolated via filtration and washed with water.
Key Data:
Parameter Value Source
Yield 89–96%
Catalyst Reuse Up to 5 cycles
Reaction Time 1.5–2 hours

Advantages :

  • Reduced environmental impact (lower catalyst loading).
  • Compatibility with aqueous solvents.

Alternative Synthetic Approaches

Solvent-Free Conditions

Morpholine-mediated reactions under solvent-free conditions at room temperature yield 2-aminothiophenes in 51–74% yields. However, scalability remains a challenge.

Solid-Phase Synthesis

Immobilized reagents (e.g., Mg-Al hydrotalcite) enable heterogeneous catalysis, though yields are moderate (56–91%).

Comparative Analysis of Methods

Method Yield Time Sustainability Scalability
Classic Gewald 64–85% 2–4 h Moderate High
Catalytic Gewald 89–96% 1.5–2 h High High
Microwave-Assisted N/A* 10–15 m Moderate Moderate
Solvent-Free 51–74% 14–25 h High Low

*Data extrapolated from analogous reactions.

Critical Considerations

Starting Material Availability

N-Ethyl-4-piperidone is synthesized via alkylation of 4-piperidone with ethyl iodide or reductive amination. Commercial suppliers list prices from $65/50 mg to $736/1 g.

By-Product Management

  • Thiourea derivatives : Generated via side reactions with excess sulfur; mitigated by stoichiometric control.
  • Polymerization : Minimized by maintaining temperatures below 110°C.

Purification Challenges

The product’s low solubility in polar solvents necessitates chromatography (hexane/EtOAc 3:1).

Emerging Trends

  • Flow Chemistry : Continuous-flow systems could enhance heat transfer and reduce reaction times.
  • Biocatalysis : Enzymatic desulfurization may offer greener alternatives for sulfur removal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name (Substituent R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
Ethyl 2-amino-6-ethyl- (Target) C₁₂H₁₈N₂O₂S 254.35 281656-91-5 Intermediate in organic synthesis; potential precursor for antiviral agents .
Ethyl 2-amino-6-methyl- C₁₁H₁₆N₂O₂S 240.32 24237-39-6 Synthesized and characterized via SC-XRD; used to prepare pyridothienopyrimidines via cyclization reactions .
Ethyl 2-amino-6-isopropyl- C₁₃H₂₀N₂O₂S 268.38 74022-33-6 Commercial availability noted; limited safety or biological data available .
Ethyl 2-amino-6-benzyl- (Tinoridine) C₁₇H₂₀N₂O₂S 316.42 24237-54-5 Non-steroidal anti-inflammatory drug (NSAID); crystal structure resolved via SC-XRD .
Ethyl 2-amino-6-benzoyl- C₁₇H₁₈N₂O₃S 330.40 N/A Higher molecular weight due to benzoyl group; no explicit biological data reported .
Methyl ester analog (6-ethyl) C₁₁H₁₆N₂O₂S 240.32 N/A Used in HIV RNase H inhibitor synthesis; demonstrates role of ester groups in modulating drug activity .

Key Comparative Insights

However, bulkier groups (e.g., isopropyl) may sterically hinder interactions in biological targets . Aromatic Substituents (Benzyl, Benzoyl): The benzyl group in Tinoridine contributes to NSAID activity, likely through hydrophobic interactions with cyclooxygenase (COX) enzymes. The benzoyl variant’s higher molecular weight (330.40 g/mol) may reduce solubility, limiting its therapeutic utility .

Tinoridine’s benzyl group facilitates π-π stacking in crystal structures, as observed in SC-XRD studies, which may stabilize its conformation during protein binding .

Biological Activity Tinoridine: Clinically used as an NSAID, it inhibits prostaglandin synthesis. Its safety profile includes GHS hazards such as skin/eye irritation (H315, H319) . Methyl Ester Analogs: Demonstrated activity against HIV reverse transcriptase-associated RNase H, highlighting the scaffold’s relevance in antiviral research .

Crystallographic and Computational Studies

  • SC-XRD and DFT analyses of the methyl-substituted compound revealed close agreement between experimental and theoretical bond lengths/angles, validating computational models for predicting reactivity .

Biological Activity

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H17_{17}N2_{2}O2_{2}S
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 281656-91-5

The compound features a thieno[2,3-c]pyridine scaffold that is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the thieno-pyridine core followed by functionalization at the amino and carboxylate positions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell growth with IC50_{50} values ranging from 1.1 to 4.7 μM against various cancer cell lines including HeLa and L1210 cells. The mode of action appears to involve:

  • Inhibition of Tubulin Polymerization : Ethyl 2-amino-6-ethyl derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through a dose-dependent mechanism. For instance, treatment with IC50_{50} concentrations resulted in over 30% apoptotic cells after 72 hours .

Selectivity Towards Cancer Cells

Importantly, these compounds demonstrated selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic window. IC50_{50} values for PBMC were found to exceed 20 μM, suggesting minimal toxicity towards normal cells .

The anticancer effects of Ethyl 2-amino-6-ethyl derivatives can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compounds cause an accumulation of cells in the G2/M phase of the cell cycle.
  • Apoptotic Pathways : Activation of apoptotic markers such as annexin-V has been observed in treated cancer cells.
  • Molecular Docking Studies : Computational studies have confirmed the binding affinity to tubulin and provided insights into structure-activity relationships .

Comparative Biological Activity Table

Compound NameIC50_{50} (μM)Cell LineMechanism of Action
Ethyl 2-amino-6-ethyl derivative1.1 - 4.7HeLaTubulin inhibition and apoptosis
Ethyl 2-amino-6-benzyl derivative< 1.0L1210Tubulin inhibition and apoptosis
Control (PBMC)>20Normal CellsMinimal effect on viability

Case Studies

Several case studies have documented the effectiveness of Ethyl 2-amino derivatives in preclinical models:

  • Study on HeLa Cells : Treatment with Ethyl 2-amino derivatives led to significant reductions in cell viability with accompanying apoptotic features observed through flow cytometry analysis.
  • In Vivo Models : Preliminary studies in animal models have suggested that these compounds may reduce tumor growth when administered at therapeutic doses.

Q & A

Q. Structural Parameters Table

ParameterValue (Å/°)Relevance
C–S bond length1.74–1.82 ÅAffects electrophilic substitution
N1–C8–H8B angle107.9°Influences steric hindrance
Hydrogen bond (N–H···O)2.85 ÅStabilizes crystal packing

What contradictions exist in reported biological activities of thieno[2,3-c]pyridine derivatives, and how can they be resolved?

Advanced Research Question
Contradictions arise in reported IC50 values for kinase inhibition (e.g., varying by 10-fold across studies). These discrepancies may stem from differences in assay conditions (e.g., ATP concentration, pH) or purity of test compounds. To resolve this, standardize assays using recombinant enzymes (e.g., JAK2 or CDK2) and validate compound purity via HPLC (>98%) . Cross-referencing with structural analogs (e.g., ethyl 6-benzyl derivatives) can clarify structure-activity relationships .

How can computational methods predict the pharmacological potential of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like serotonin receptors. For example, the electron-rich thiophene ring and ester group form hydrogen bonds with Asp155 and Tyr224 residues in 5-HT2A receptors . ADMET predictions (SwissADME) indicate moderate blood-brain barrier permeability (LogP ~2.5) but potential CYP3A4 inhibition, requiring in vitro validation .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question
Racemization during scale-up is a key challenge, particularly at the 6-ethyl chiral center. Solutions include:

  • Using chiral auxiliaries (e.g., Evans’ oxazolidinones) in cyclization steps .
  • Low-temperature crystallization (e.g., −20°C in ethanol/water) to isolate enantiomers .
  • Monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

How do substituent variations at the 6-position affect biological activity?

Basic Research Question
Substituents at the 6-position (e.g., ethyl vs. benzyl) modulate lipophilicity and target engagement. Ethyl groups enhance metabolic stability (t1/2 > 2h in liver microsomes) but reduce potency compared to benzyl derivatives (IC50: 1.2 µM vs. 0.8 µM for PDE4 inhibition) . Structure-activity relationship (SAR) studies suggest bulkier groups improve selectivity for kinase targets .

What analytical techniques are critical for characterizing synthetic intermediates?

Basic Research Question

  • NMR (¹H/¹³C): Assigns proton environments (e.g., δ 4.2 ppm for ethyl ester protons) .
  • LC-MS: Confirms molecular ion peaks (e.g., [M+H]+ at m/z 316.42) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹) .

How can conflicting solubility data in polar vs. nonpolar solvents be addressed?

Advanced Research Question
Reported solubility varies (e.g., 5 mg/mL in DMSO vs. 0.1 mg/mL in water). Address this by:

  • Conducting Hansen solubility parameter calculations (δ ≈ 20 MPa¹/² predicts DMSO compatibility) .
  • Using co-solvents (e.g., PEG-400) for in vivo formulations .
  • Validating via shake-flask method at physiological pH .

What safety precautions are essential during handling?

Basic Research Question

  • Use PPE (gloves, goggles) due to skin/eye irritation risks .
  • Avoid sparks/open flames (flammable solvent residues) .
  • Store at 2–8°C under nitrogen to prevent oxidation .

How can in vivo pharmacokinetic studies be designed for this compound?

Advanced Research Question

  • Dose: 10–50 mg/kg (oral) in rodent models.
  • Sampling: Serial blood draws at 0.5, 1, 2, 4, 8h post-dose.
  • Analytics: LC-MS/MS quantification (LLOQ: 1 ng/mL) .
  • Metabolite ID: Use HR-MS and NMR to detect phase I/II metabolites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.